Tmc-95A

Description

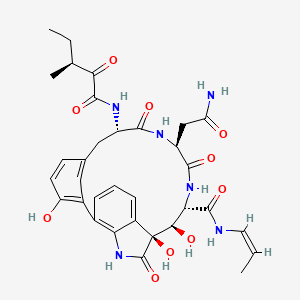

Structure

3D Structure

Properties

Molecular Formula |

C33H38N6O10 |

|---|---|

Molecular Weight |

678.7 g/mol |

IUPAC Name |

(10S,11R,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-[[(3S)-3-methyl-2-oxopentanoyl]amino]-9,14,17-trioxo-N-[(Z)-prop-1-enyl]-8,13,16-triazatetracyclo[18.3.1.02,7.06,10]tetracosa-1(23),2(7),3,5,20(24),21-hexaene-12-carboxamide |

InChI |

InChI=1S/C33H38N6O10/c1-4-11-35-30(46)25-27(43)33(49)19-8-6-7-17(24(19)39-32(33)48)18-12-16(9-10-22(18)40)13-20(37-31(47)26(42)15(3)5-2)28(44)36-21(14-23(34)41)29(45)38-25/h4,6-12,15,20-21,25,27,40,43,49H,5,13-14H2,1-3H3,(H2,34,41)(H,35,46)(H,36,44)(H,37,47)(H,38,45)(H,39,48)/b11-4-/t15-,20-,21-,25-,27+,33-/m0/s1 |

InChI Key |

ZIAXNZCTODBCKW-BOYGTWLISA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)C(=O)N[C@H]1CC2=CC(=C(C=C2)O)C3=C4C(=CC=C3)[C@]([C@@H]([C@H](NC(=O)[C@@H](NC1=O)CC(=O)N)C(=O)N/C=C\C)O)(C(=O)N4)O |

Canonical SMILES |

CCC(C)C(=O)C(=O)NC1CC2=CC(=C(C=C2)O)C3=C4C(=CC=C3)C(C(C(NC(=O)C(NC1=O)CC(=O)N)C(=O)NC=CC)O)(C(=O)N4)O |

Synonyms |

TMC 95A TMC-95A |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of TMC-95A: A Technical Guide for Researchers

Abstract

TMC-95A is a potent, naturally occurring cyclic peptide that functions as a highly selective, reversible, and non-covalent inhibitor of the 20S proteasome. Isolated from the fermentation broth of Apiospora montagnei, this unique macrocycle has garnered significant interest for its distinct mechanism of action compared to other proteasome inhibitors. It effectively inhibits all three major catalytic activities of the proteasome—chymotrypsin-like (ChT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH), also referred to as caspase-like (C-L). Structural studies have revealed that this compound binds to the active sites of the proteasome's β-subunits through a network of hydrogen bonds, physically occluding the catalytic N-terminal threonine residues without forming a covalent bond. This guide provides an in-depth overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Introduction: The Ubiquitin-Proteasome System and this compound

The ubiquitin-proteasome system (UPS) is the principal pathway for regulated protein degradation in eukaryotic cells, controlling critical cellular processes such as cell cycle progression, signal transduction, and removal of misfolded proteins. The central enzyme of this pathway is the 26S proteasome, which consists of a 20S core particle responsible for proteolysis and a 19S regulatory particle. The 20S core contains three distinct types of active sites located on its β1, β2, and β5 subunits, corresponding to PGPH, T-L, and ChT-L activities, respectively.

Inhibitors of the proteasome have emerged as powerful therapeutic agents, particularly in oncology. This compound and its diastereomers (TMC-95B, C, and D) represent a novel class of proteasome inhibitors due to their potent, non-covalent binding mechanism. Unlike covalent inhibitors that form a stable adduct with the catalytic threonine, this compound's reversible nature may offer a distinct therapeutic profile.

Core Mechanism of Inhibition

This compound acts as a competitive, reversible inhibitor of the 20S proteasome. Its mechanism is fundamentally distinct from covalent inhibitors like bortezomib (B1684674) or carfilzomib. Instead of forming a chemical bond with the active site threonine, this compound physically occupies the catalytic pockets, preventing substrate access.

Non-Covalent Binding to Catalytic Subunits

X-ray crystallographic analysis of this compound in complex with the yeast 20S proteasome has been instrumental in elucidating its binding mode. The key features are:

-

No Covalent Modification : this compound does not modify the catalytic N-terminal threonine (Thr1) residues of the active β-subunits.

-

Hydrogen Bond Network : The inhibitor is anchored within the active sites through a highly homologous network of specific hydrogen bonds. These interactions primarily involve the peptide backbone of this compound and strictly conserved amino acid residues within the proteasome's binding pockets.

-

β-Sheet Formation : The binding results in the formation of an anti-parallel β-sheet between the inhibitor and the active site cleft, effectively blocking it.

-

Conformational Rigidity : The macrocyclic structure of this compound, particularly its endocyclic biaryl clamp, pre-organizes the molecule into a rigid, extended conformation. This pre-organization is entropically favorable for high-affinity binding, as it reduces the conformational freedom lost upon binding to the proteasome.

The following diagram illustrates the non-covalent inhibitory action of this compound on the 20S proteasome.

Caption: this compound non-covalently binds to and blocks the β1, β2, and β5 catalytic sites of the 20S proteasome, preventing protein substrate degradation.

Inhibition of Multiple Proteolytic Activities

This compound is a broad-spectrum proteasome inhibitor, targeting all three major peptidase activities, albeit with different potencies. It is most potent against the chymotrypsin-like activity, which is often the rate-limiting step in protein degradation. The inhibition of all three sites contributes to its overall efficacy in inducing the accumulation of ubiquitinated proteins and triggering downstream cellular responses like apoptosis.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and its diastereomers has been quantified using in vitro proteasome activity assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the high potency and differential selectivity of these compounds.

| Compound | Proteasome Activity | IC₅₀ Value (nM) | Reference(s) |

| This compound | Chymotrypsin-like (β5) | 5.4 | |

| Caspase-like (β1) | 60 | ||

| Trypsin-like (β2) | 200 | ||

| TMC-95B | Chymotrypsin-like (β5) | 8.7 | |

| Caspase-like (β1) | 60 | ||

| Trypsin-like (β2) | 490 | ||

| TMC-95C | Chymotrypsin-like (β5) | 360 | |

| Caspase-like (β1) | 8,700 | ||

| Trypsin-like (β2) | 14,000 | ||

| TMC-95D | Chymotrypsin-like (β5) | 270 | |

| Caspase-like (β1) | 3,300 | ||

| Trypsin-like (β2) | 9,300 |

Note: The caspase-like activity is also referred to as peptidylglutamyl-peptide hydrolyzing (PGPH) activity.

This compound and B exhibit nearly identical, high-potency inhibition profiles. In contrast, TMC-95C and D, which differ in stereochemistry, are significantly less active, highlighting the critical role of the molecule's three-dimensional structure for effective binding. Furthermore, this compound shows high selectivity for the proteasome, as it does not inhibit other proteases like m-calpain, cathepsin L, or trypsin at concentrations up to 30 µM.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

In Vitro Proteasome Activity Assay

This assay quantifies the enzymatic activity of the 20S proteasome and its inhibition by compounds like this compound.

-

Objective : To determine the IC₅₀ values of an inhibitor against the three distinct proteolytic activities of the 20S proteasome.

-

Principle : The assay uses specific fluorogenic peptide substrates that, upon cleavage by a proteasome active site, release a fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, AMC). The rate of fluorescence increase is directly proportional to the enzyme's activity.

-

Materials :

-

Purified 20S Proteasome (e.g., from bovine erythrocytes or human cell lines).

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Fluorogenic Substrates:

-

Chymotrypsin-like (β5) : Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-AMC).

-

Trypsin-like (β2) : Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC).

-

Caspase-like (β1) : Z-LLE-AMC (Z-Leu-Leu-Glu-AMC).

-

-

This compound or other test inhibitors, serially diluted in DMSO or assay buffer.

-

Black 96-well or 384-well microplate.

-

Fluorescence microplate reader (Excitation ~360 nm, Emission ~480 nm).

-

-

Procedure :

-

Reagent Preparation : Thaw all reagents on ice. Prepare working solutions of the 20S proteasome and fluorogenic substrates in assay buffer. Prepare a serial dilution of the inhibitor.

-

Assay Setup : To the wells of the microplate, add the assay buffer, the 20S proteasome, and varying concentrations of the inhibitor. Include controls for no enzyme (background) and no inhibitor (maximal activity).

-

Pre-incubation : Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Add the fluorogenic substrate to all wells to start the reaction.

-

Kinetic Measurement : Immediately place the plate in the reader (pre-heated to 37°C) and measure fluorescence kinetically over 30-60 minutes.

-

Data Analysis : Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

X-ray Crystallography of Proteasome-Inhibitor Complex

This technique provides atomic-level detail of the binding interaction between this compound and the 20S proteasome.

-

Objective : To resolve the three-dimensional structure of this compound bound within the active sites of the 20S proteasome.

-

Principle : A crystallized complex of the protein and its ligand is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the complex can be modeled.

-

Generalized Protocol :

-

Protein Purification : Purify the 20S proteasome (typically from yeast, Saccharomyces cerevisiae, for structural studies) to high homogeneity.

-

Complex Formation : Incubate the purified proteasome with an excess of this compound to ensure saturation of the binding sites.

-

Crystallization : Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) by mixing the proteasome-inhibitor complex with various precipitants, buffers, and salts.

-

Data Collection : Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement : Process the diffraction data. Solve the structure using molecular replacement with a known proteasome structure as a model. Build the this compound molecule into the resulting electron density map and refine the entire complex structure to yield a final atomic model.

-

The following diagram outlines the general workflow for characterizing a novel inhibitor like this compound.

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of TMC-95A

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMC-95A is a potent, non-covalent, and reversible inhibitor of the 20S proteasome, a critical component of the ubiquitin-proteasome pathway responsible for intracellular protein degradation. Isolated from the fermentation broth of Apiospora montagnei Sacc. TC 1093, this natural product has garnered significant interest due to its unique macrocyclic peptide structure and its potential as a lead compound for the development of novel therapeutics, particularly in oncology.[1] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Stereochemistry

This compound is a 17-membered macrocyclic lactam with the molecular formula C₃₃H₃₈N₆O₁₀.[2] Its complex architecture is characterized by the presence of L-tyrosine, L-asparagine, and a highly oxidized L-tryptophan residue. Additionally, it features a (Z)-1-propenylamine substructure and a 3-methyl-2-oxopentanoic acid moiety.[2][3]

The absolute stereochemistry of this compound has been unequivocally established through total synthesis and extensive spectroscopic analysis, including 1D and 2D NMR, as well as X-ray crystallography.[2][3]

IUPAC Name: (10S,11R,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-[[(3S)-3-methyl-2-oxopentanoyl]amino]-9,14,17-trioxo-N-[(Z)-prop-1-enyl]-8,13,16-triazatetracyclo[18.3.1.0²,⁷.0⁶,¹⁰]tetracosa-1(23),2(7),3,5,20(24),21-hexaene-12-carboxamide

The molecule possesses six stereocenters and one defined bond stereocenter, the configuration of which are crucial for its biological activity.

2D Chemical Structure of this compound

Biological Activity and Quantitative Data

This compound is a potent inhibitor of the 20S proteasome, targeting its three distinct catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L) activities.[1] Unlike many other proteasome inhibitors, this compound binds non-covalently to the active sites, leading to reversible inhibition.[3]

| Catalytic Activity | IC₅₀ (nM) |

| Chymotrypsin-like (CT-L) | 5.4 |

| Trypsin-like (T-L) | 200 |

| Peptidylglutamyl-peptide hydrolyzing (PGPH/C-L) | 60 |

Table 1: Inhibitory concentrations (IC₅₀) of this compound against the catalytic activities of the 20S proteasome.[1]

Signaling Pathway: The Ubiquitin-Proteasome System

This compound exerts its biological effect by inhibiting the 20S proteasome, the catalytic core of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for controlled protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.

Experimental Protocols

Isolation of this compound from Apiospora montagnei

A detailed protocol for the isolation of this compound is crucial for obtaining pure material for biological and chemical studies. The following is a generalized procedure based on literature descriptions:

-

Fermentation: Apiospora montagnei Sacc. TC 1093 is cultured in a suitable nutrient-rich medium under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites, including this compound.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate (B1210297) to partition the desired compounds.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:

-

Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase preparative HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure this compound.

-

Proteasome Inhibition Assay

The inhibitory activity of this compound on the different catalytic sites of the 20S proteasome can be determined using fluorogenic assays.

-

Reagents and Materials:

-

Purified 20S proteasome

-

Fluorogenic substrates:

-

Suc-LLVY-AMC (for chymotrypsin-like activity)

-

Boc-LSTR-AMC (for trypsin-like activity)

-

Z-LLE-AMC (for PGPH activity)

-

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the 20S proteasome to each well.

-

Add the different concentrations of this compound or vehicle (DMSO) to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the specific fluorogenic substrate to each well.

-

Measure the fluorescence intensity kinetically over time (e.g., every 5 minutes for 60 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Structural Elucidation

The definitive structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental composition (C₃₃H₃₈N₆O₁₀).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the planar structure of the molecule.

-

NOESY/ROESY: These experiments provide information about the through-space proximity of protons, which is essential for determining the relative stereochemistry and conformation of the macrocycle.

-

Experimental Workflow

The discovery and characterization of a novel natural product inhibitor like this compound follows a logical workflow from initial screening to detailed structural and functional analysis.

Conclusion

This compound stands out as a remarkable natural product with a complex and well-defined chemical structure and stereochemistry that are intimately linked to its potent and selective inhibition of the 20S proteasome. Its non-covalent and reversible mode of action offers a distinct profile compared to other proteasome inhibitors. The detailed understanding of its structure and function, facilitated by the experimental protocols outlined in this guide, provides a solid foundation for further research and development of this compound and its analogs as next-generation therapeutic agents.

References

- 1. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures of this compound-D: novel proteasome inhibitors from Apiospora montagnei sacc. TC 1093 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TMC-95A: A Non-covalent Proteasome Inhibitor

This technical guide provides a comprehensive overview of TMC-95A, a potent, non-covalent inhibitor of the 20S proteasome. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental evaluation, and synthesis of this complex natural product.

Introduction

This compound is a cyclic peptide isolated from the fermentation broth of Apiospora montagnei. It exhibits potent inhibitory activity against the multiple catalytic sites of the 20S proteasome, the core catalytic component of the ubiquitin-proteasome system (UPS). The UPS plays a critical role in cellular protein homeostasis by degrading ubiquitinated proteins, thereby regulating a myriad of cellular processes including cell cycle progression, signal transduction, and apoptosis.[1] Dysregulation of the UPS is implicated in various diseases, making the proteasome an attractive therapeutic target, particularly in oncology.

Unlike many clinically approved proteasome inhibitors that form a covalent bond with the active site threonine residues of the proteasome, this compound is a reversible, non-covalent inhibitor.[1] This distinct mechanism of action may offer advantages in terms of selectivity and off-target effects.

Mechanism of Action

This compound is a competitive and reversible inhibitor of the 20S proteasome.[2] X-ray crystallography studies have revealed that this compound binds to the active sites of the proteasome's β-subunits through a network of hydrogen bonds, effectively blocking substrate access to the catalytic threonine residues.[2][3] Its rigid macrocyclic structure is thought to pre-organize the molecule for optimal binding within the active site clefts, contributing to its high affinity.[4]

The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide-hydrolyzing (PGPH) or caspase-like (C-L) activity. This compound inhibits all three activities with varying potencies.[5]

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are commonly reported. As a competitive inhibitor, the inhibition constant (Ki) can be derived from the IC50 value and is a measure of the inhibitor's binding affinity.

Proteasome Inhibitory Activity

| Target Enzyme/Activity | IC50 (nM) |

| 20S Proteasome (Chymotrypsin-like) | 5.4[2][5] |

| 20S Proteasome (Caspase-like/PGPH) | 60[2][5] |

| 20S Proteasome (Trypsin-like) | 200[2][5] |

Cytotoxicity

| Cell Line | IC50 (µM) |

| HCT-116 (Human Colon Carcinoma) | 4.4[2] |

| HL-60 (Human Promyelocytic Leukemia) | 9.8[2] |

Experimental Protocols

20S Proteasome Activity Assay

This protocol describes a common method to measure the activity of the 20S proteasome using a fluorogenic substrate.

Materials:

-

Purified 20S proteasome

-

Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound or other inhibitors

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well black microplate, add the assay buffer.

-

Add the purified 20S proteasome to each well (except for the no-enzyme control).

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the rate of reaction (increase in fluorescence over time) for each condition.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cultured cells (e.g., HCT-116, HL-60)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway

Proteasome inhibition is a well-established mechanism for inducing apoptosis in cancer cells. By preventing the degradation of pro-apoptotic proteins (e.g., p53, Bax) and cell cycle regulators, proteasome inhibitors can trigger the intrinsic apoptotic pathway.

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow for Characterization of a Novel Proteasome Inhibitor

The following diagram illustrates a typical workflow for the characterization of a novel proteasome inhibitor like this compound.

Caption: Workflow for proteasome inhibitor characterization.

Synthesis Overview

The total synthesis of this compound is a complex and challenging endeavor due to its intricate macrocyclic structure, multiple stereocenters, and highly functionalized moieties.[6] Several research groups have reported total syntheses, often employing strategies that involve the construction of key fragments followed by a crucial macrolactamization step.[6]

A common retrosynthetic analysis breaks the molecule down into three main building blocks:

-

A highly oxidized and functionalized tryptophan derivative.

-

A substituted tyrosine unit.

-

An asparagine-containing dipeptide fragment.

Key chemical transformations often include stereoselective olefinations, Suzuki or Stille cross-coupling reactions to form the biaryl bond, and late-stage macrolactamization to close the cyclic peptide backbone.[6] The synthesis requires careful selection of protecting groups to manage the various reactive functional groups present in the molecule.

Conclusion

This compound stands out as a potent, non-covalent inhibitor of the 20S proteasome with a distinct mechanism of action compared to covalent inhibitors. Its ability to inhibit all three catalytic activities of the proteasome and induce apoptosis in cancer cell lines makes it a valuable tool for basic research and a potential lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the biological activities and therapeutic potential of this compound and other non-covalent proteasome inhibitors.

References

- 1. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Binding mode of this compound analogues to eukaryotic 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. pnas.org [pnas.org]

An In-depth Technical Guide to the TMC-95A Binding Site on the 20S Proteasome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the natural product TMC-95A and the 20S proteasome. This compound is a potent, non-covalent, and reversible inhibitor of the proteasome's catalytic activities, making it a significant lead compound in the development of novel therapeutics. This document details the quantitative aspects of this interaction, the specific binding site, and the experimental methodologies used to elucidate these features.

Quantitative Inhibition Data

This compound exhibits potent inhibitory activity against the three distinct catalytic sites of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L) activities. The inhibitory concentrations (IC50) for this compound are summarized in the table below.

| Catalytic Activity | IC50 (nM) |

| Chymotrypsin-like (β5) | 5.4[1] |

| Caspase-like (β1) | 60[1] |

| Trypsin-like (β2) | 200[1] |

The this compound Binding Site

The binding of this compound to the 20S proteasome has been elucidated through X-ray crystallography of the yeast 20S proteasome in complex with this compound (PDB ID: 1JD2)[2]. This structural data reveals that this compound binds non-covalently to the active sites of the catalytic β-subunits.

A key feature of this compound's interaction is the formation of a tight network of hydrogen bonds with the main-chain atoms of the proteasome's active site residues[3]. This interaction blocks substrate access to the catalytic N-terminal threonine (Thr1) residue without forming a covalent bond with it[2][3][4]. The rigid, pre-organized conformation of the this compound macrocycle is thought to contribute to its high binding affinity by minimizing the entropic penalty upon binding[5].

The binding mode involves the inhibitor forming an anti-parallel β-sheet with the protein backbone in the active site cleft. The specificity of this compound for the different active sites is dictated by the interaction of its side chains with the corresponding specificity pockets (S1, S3, etc.) of the proteasome subunits[1].

The following diagram illustrates the binding of this compound to the catalytic subunits of the 20S proteasome.

Experimental Protocols

X-ray Crystallography of the 20S Proteasome:this compound Complex

The determination of the three-dimensional structure of the 20S proteasome in complex with this compound is a critical step in understanding its mechanism of action. The following is a generalized protocol based on established methods for proteasome crystallography[6][7].

1. Protein Purification:

-

The 20S proteasome is purified from a suitable source, such as yeast (Saccharomyces cerevisiae) or human cells[3].

-

Purification typically involves multiple chromatography steps, including ion exchange and size exclusion chromatography, to achieve high purity.

2. Complex Formation:

-

The purified 20S proteasome is incubated with an excess of this compound to ensure saturation of the active sites.

3. Crystallization:

-

The proteasome-inhibitor complex is crystallized using vapor diffusion methods (hanging or sitting drop).

-

Crystallization screens are performed to identify the optimal conditions (precipitant, pH, temperature) for crystal growth.

4. Data Collection:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

5. Structure Determination and Refinement:

-

The structure is solved by molecular replacement using a known proteasome structure as a search model.

-

The model is refined against the diffraction data, and the inhibitor is built into the electron density map.

The following diagram outlines the workflow for the X-ray crystallographic analysis.

In Vitro Proteasome Activity Assay

The inhibitory potency of this compound is quantified using in vitro activity assays with purified 20S proteasome and specific fluorogenic substrates.

1. Reagents and Materials:

-

Purified 20S proteasome

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Fluorogenic substrates:

-

Chymotrypsin-like: Suc-LLVY-AMC

-

Trypsin-like: Boc-LRR-AMC

-

Caspase-like: Z-LLE-AMC

-

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

2. Assay Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the purified 20S proteasome to each well.

-

Add the different concentrations of this compound to the respective wells and incubate for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding the specific fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence curve.

3. Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates the experimental workflow for the proteasome activity assay.

References

- 1. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 1jd2 - Crystal Structure of the yeast 20S Proteasome:this compound complex: A non-covalent Proteasome Inhibitor - Summary - Protein Data Bank Japan [pdbj.org]

- 5. Binding mode of this compound analogues to eukaryotic 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysing properties of proteasome inhibitors using kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

TMC-95A: A Technical Guide to its Inhibition of Proteasome Chymotrypsin-Like Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and experimental validation of TMC-95A's potent inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome. This compound, a cyclic peptide isolated from Apiospora montagnei, has garnered significant interest as a highly selective, non-covalent inhibitor of this key cellular machinery, making it a valuable tool for research and a potential scaffold for therapeutic development.

Introduction to the 20S Proteasome and its Chymotrypsin-Like Activity

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. This barrel-shaped complex is composed of four stacked heptameric rings (α7β7β7α7). The inner two β-rings house the proteolytic active sites. Three distinct types of peptidase activities have been characterized:

-

Chymotrypsin-like (CT-L): Primarily mediated by the β5 subunit, this activity involves cleavage after large hydrophobic residues.

-

Trypsin-like (TL): Associated with the β2 subunit, this activity cleaves after basic residues.

-

Caspase-like (CL) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Located at the β1 subunit, this activity targets acidic residues.

The chymotrypsin-like activity is often the most critical for the degradation of a wide range of cellular proteins, and its inhibition is a key strategy in the development of therapeutics for diseases such as cancer.

This compound: A Potent Non-Covalent Inhibitor

This compound stands out among proteasome inhibitors due to its unique non-covalent and reversible mechanism of action. Unlike many synthetic inhibitors that form a covalent bond with the active site threonine (Thr1) of the β-subunits, this compound achieves its high potency through a network of specific hydrogen bonds within the catalytic pocket.[1] This interaction effectively blocks substrate access to the active site.

X-ray crystallography studies of the yeast 20S proteasome in complex with this compound have revealed that the inhibitor binds to the active β-subunits, inducing an anti-parallel β-sheet formation with conserved amino acid residues in the binding pockets.[1]

Quantitative Inhibition Data

This compound exhibits potent inhibition of the chymotrypsin-like activity of the 20S proteasome, with significantly lower affinity for the other two major proteolytic activities. This selectivity makes it a valuable tool for dissecting the specific roles of the CT-L activity in cellular processes.

| Inhibitor | Target | Chymotrypsin-like (CT-L) Activity | Trypsin-like (TL) Activity | Caspase-like (CL)/PGPH Activity | Reference |

| This compound | 20S Proteasome | IC₅₀: 5.4 nM | IC₅₀: 200 nM | IC₅₀: 60 nM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibition of proteasome chymotrypsin-like activity by this compound.

Measurement of Chymotrypsin-Like Activity using a Fluorogenic Substrate

This protocol describes the determination of proteasome CT-L activity in cell lysates or with purified 20S proteasome using the fluorogenic substrate Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Cleavage of this substrate by the proteasome releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).

Materials:

-

Purified 20S proteasome or cell lysate

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

-

Suc-LLVY-AMC substrate (stock solution in DMSO)

-

This compound (stock solution in DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of purified 20S proteasome (e.g., 5 nM) or cell lysate in Assay Buffer.

-

Prepare a serial dilution of this compound in Assay Buffer to achieve a range of desired final concentrations.

-

Prepare a working solution of Suc-LLVY-AMC (e.g., 100 µM) in Assay Buffer.

-

-

Assay Setup:

-

To the wells of a 96-well black microplate, add 50 µL of the 20S proteasome or cell lysate solution.

-

Add 25 µL of the this compound serial dilutions or vehicle control (Assay Buffer with the same percentage of DMSO as the highest this compound concentration) to the respective wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the Suc-LLVY-AMC working solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

The chymotrypsin-like activity is proportional to this rate.

-

Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.

Procedure:

-

Perform the chymotrypsin-like activity assay as described in section 4.1 with a range of this compound concentrations.

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) where V_inhibitor is the reaction rate in the presence of this compound and V_control is the reaction rate in the absence of the inhibitor (vehicle control).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.[2]

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Conclusion

This compound serves as a powerful and selective tool for investigating the chymotrypsin-like activity of the proteasome. Its non-covalent mode of inhibition offers a distinct advantage for studies requiring reversible and specific targeting of this crucial proteolytic activity. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate further research into the roles of the proteasome in health and disease and to aid in the development of novel therapeutic agents.

References

TMC-95A: A Technical Guide to its Inhibition of Proteasome Trypsin-Like Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TMC-95A, a potent, noncovalent inhibitor of the 20S proteasome, with a specific focus on its interaction with the trypsin-like catalytic sites. This compound, a cyclic peptide isolated from the fermentation broth of Apiospora montagnei, has garnered significant interest for its unique mechanism of action and potential as a lead compound in drug discovery.[1]

Core Mechanism of Action

This compound functions as a competitive and reversible inhibitor of the 20S proteasome, targeting all three of its major proteolytic activities: chymotrypsin-like (CT-L), caspase-like (C-L), and trypsin-like (T-L).[1][2] Unlike many other proteasome inhibitors, this compound does not form a covalent bond with the catalytic N-terminal threonine residues of the active β subunits.[3][4] Instead, its potent inhibitory effect stems from a high-affinity, noncovalent binding interaction.[2][5]

X-ray crystallography studies of this compound complexed with the yeast 20S proteasome have revealed that the inhibitor binds to the active sites through a network of specific hydrogen bonds.[2][4] The cyclic and conformationally constrained structure of this compound pre-organizes its peptide backbone for an optimal fit within the active site clefts, contributing to its high binding affinity.[5] This binding physically obstructs substrate access to the catalytic threonine residues, thereby inhibiting proteolytic activity.[2]

The following diagram illustrates the noncovalent inhibitory mechanism of this compound on a proteasome active site.

Quantitative Inhibitory Data

This compound and its diastereomer, TMC-95B, exhibit potent inhibition against all three catalytic activities of the 20S proteasome. The trypsin-like activity, located at the β2 subunit, is responsible for cleaving peptide bonds after basic amino acid residues.[6] While this compound is most potent against the chymotrypsin-like activity, its inhibition of the trypsin-like site is significant.[2][3]

The table below summarizes the 50% inhibitory concentrations (IC50) for this compound and its related compounds against the different proteasomal activities.

| Compound | Chymotrypsin-Like (CT-L) IC50 | Trypsin-Like (T-L) IC50 | Caspase-Like (C-L) / PGPH IC50 | Source Organism for Proteasome | Reference |

| This compound | 5.4 nM | 200 nM | 60 nM | Not Specified | [2] |

| TMC-95B | 8.7 nM | 490 nM | 60 nM | Not Specified | [2] |

| TMC-95C | 0.36 µM | 14 µM | 8.7 µM | Not Specified | [2] |

| TMC-95D | 0.27 µM | 9.3 µM | 3.3 µM | Not Specified | [2] |

PGPH: Peptidyl-glutamyl-peptide-hydrolyzing activity, another term for caspase-like activity.

It is noteworthy that this compound displays high selectivity for the proteasome. Studies have shown that it does not inhibit other proteases such as m-calpain, cathepsin L, or trypsin, even at concentrations up to 30 µM.[3][4]

Experimental Protocols

The determination of inhibitory activity of compounds like this compound on the trypsin-like site of the proteasome typically involves enzymatic assays using purified 20S proteasome and a specific fluorogenic substrate.

General Protocol for Trypsin-Like Activity Inhibition Assay

1. Materials and Reagents:

- Purified 20S Proteasome (from human erythrocytes, yeast, or other sources).

- Assay Buffer: e.g., 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA. Note: Sodium dodecyl sulfate (B86663) (SDS) is often used to activate latent proteasome but is sometimes omitted in assays for trypsin-like activity.[3]

- Fluorogenic Substrate for Trypsin-Like Activity: e.g., Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin (Boc-LRR-AMC).

- This compound or other test inhibitors, dissolved in a suitable solvent (e.g., DMSO).

- 96-well microplates (black, for fluorescence measurements).

- Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).

2. Experimental Procedure:

- Preparation: Prepare serial dilutions of the inhibitor (this compound) in assay buffer.

- Reaction Mixture: In each well of the 96-well plate, add the assay buffer, the fluorogenic substrate (e.g., to a final concentration of 85 µM), and varying concentrations of the inhibitor.[7] Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).

- Enzyme Addition: Initiate the reaction by adding the purified 20S proteasome to each well (e.g., to a final concentration of 0.0025 mg/mL).[7]

- Incubation and Measurement: Immediately place the plate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence over time, which corresponds to the cleavage of the AMC group from the substrate.

- Data Analysis:

- Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

- Normalize the rates relative to the vehicle control (100% activity).

- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

- Determine the IC50 value by fitting the data to a suitable dose-response curve.

The following diagram outlines the general workflow for this inhibition assay.

Conclusion

This compound is a highly potent, selective, and noncovalent inhibitor of the 20S proteasome. Its significant activity against the trypsin-like site, coupled with its unique reversible binding mechanism, distinguishes it from many covalent inhibitors. The detailed understanding of its inhibitory profile and mechanism of action provides a valuable foundation for the rational design of novel, highly specific proteasome inhibitors for therapeutic applications. The experimental protocols outlined herein serve as a standard methodology for evaluating the efficacy of this compound and its analogs against the trypsin-like activity of the proteasome.

References

- 1. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fungal Secondary Metabolites as Inhibitors of the Ubiquitin–Proteasome System [mdpi.com]

- 3. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Binding mode of this compound analogues to eukaryotic 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of TMC-95A: A Technical Guide to its Inhibition of Proteasomal Caspase-Like Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC-95A, a macrocyclic peptide isolated from the fermentation broth of Apiospora montagnei, has emerged as a potent and highly selective inhibitor of the 20S proteasome.[1][2][3] Unlike many other proteasome inhibitors that form a covalent bond with the active site threonine, this compound exhibits a noncovalent and reversible binding mechanism.[2][4] This unique mode of action, coupled with its high affinity, makes this compound and its analogs compelling candidates for therapeutic development and valuable tools for studying the ubiquitin-proteasome system.

This technical guide provides an in-depth analysis of this compound's inhibitory action, with a specific focus on the "caspase-like" activity of the proteasome. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and experimental workflows.

The 20S Proteasome and its Catalytic Activities

The 20S proteasome is the catalytic core of the 26S proteasome complex, the primary machinery for protein degradation in eukaryotic cells.[1][4] It is a barrel-shaped structure composed of four stacked rings, with the proteolytic active sites located within the two central β-rings.[1] Eukaryotic proteasomes possess three distinct types of proteolytic activity, each attributed to a specific β-subunit:

-

Chymotrypsin-like (CT-L) activity (β5 subunit): Cleaves after hydrophobic amino acid residues.

-

Trypsin-like (T-L) activity (β2 subunit): Cleaves after basic amino acid residues.

-

Caspase-like (C-L) or Peptidylglutamyl-peptide hydrolyzing (PGPH) activity (β1 subunit): Cleaves after acidic amino acid residues.[4]

It is crucial to distinguish the "caspase-like" activity of the proteasome's β1 subunit from the activity of caspases, which are a separate family of cysteine proteases central to apoptosis.[5][6] this compound demonstrates high selectivity for the proteasome and does not significantly inhibit other proteases such as caspases, m-calpain, or cathepsin L at concentrations where it potently inhibits the proteasome.[3][7]

Quantitative Analysis of this compound Inhibition

This compound is a potent inhibitor of all three proteolytic activities of the 20S proteasome, albeit with varying affinities. The table below summarizes the inhibitory concentrations (IC50) and association rates for this compound and its related compounds.

| Compound | Target Activity | IC50 (nM) | k_association_ (M⁻¹s⁻¹) | Source |

| This compound | Chymotrypsin-like (CT-L) | 5.4 | 190,000 - 720,000 | [1][3][7][8] |

| Caspase-like (C-L/PGPH) | 60 | Slow-binding | [1][3][7][8] | |

| Trypsin-like (T-L) | 200 | Not slow-binding | [1][3][7][8] | |

| TMC-95B | Chymotrypsin-like (CT-L) | 8.7 | 190,000 - 720,000 | [1][8] |

| Caspase-like (C-L/PGPH) | 60 | Slow-binding | [1][8] | |

| Trypsin-like (T-L) | 490 | Not slow-binding | [1] | |

| TMC-95C | Chymotrypsin-like (CT-L) | 360 | - | [1] |

| Caspase-like (C-L/PGPH) | 8700 | - | [1] | |

| Trypsin-like (T-L) | 14000 | - | [1] | |

| TMC-95D | Chymotrypsin-like (CT-L) | 270 | - | [1] |

| Caspase-like (C-L/PGPH) | 3300 | - | [1] | |

| Trypsin-like (T-L) | 9300 | - | [1] |

Note: The caspase-like activity is also referred to as peptidylglutamyl-peptide hydrolyzing (PGPH) activity.

Signaling Pathways and Mechanism of Action

The Ubiquitin-Proteasome System (UPS)

The UPS is the principal pathway for regulated protein degradation in eukaryotes. Proteins targeted for degradation are first tagged with a polyubiquitin (B1169507) chain, which is then recognized by the 26S proteasome, leading to the degradation of the substrate into small peptides.

Caption: The Ubiquitin-Proteasome System for protein degradation.

This compound Inhibition Mechanism

This compound acts as a competitive, noncovalent inhibitor of the 20S proteasome.[9] Its rigid, pre-organized macrocyclic structure allows it to fit into the active site clefts, forming a network of hydrogen bonds with backbone atoms of the β-subunits.[10] This binding blocks substrate access to the catalytic N-terminal threonine residue without forming a covalent bond.

Caption: Noncovalent inhibition of the 20S proteasome by this compound.

Experimental Protocols

The inhibitory activity of this compound and its analogs is typically assessed using in vitro proteasome activity assays. These assays rely on fluorogenic peptide substrates that are specific for each of the three catalytic activities. Cleavage of the substrate by the proteasome releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity.

In Vitro Proteasome Activity Assay

1. Materials:

- Purified 20S proteasome (e.g., from bovine erythrocytes or yeast).

- Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA.

- Fluorogenic Substrates:

- Caspase-like (C-L/PGPH): Z-LLE-AMC (Z-Leu-Leu-Glu-7-amido-4-methylcoumarin)

- Chymotrypsin-like (CT-L): Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-AMC)

- Trypsin-like (T-L): Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC)

- This compound or analog (inhibitor) dissolved in DMSO.

- 96-well microplate (black, for fluorescence).

- Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm).

2. Procedure:

- Prepare serial dilutions of the inhibitor (this compound) in assay buffer.

- In a 96-well plate, add the assay buffer, the inhibitor dilution (or DMSO for control), and the fluorogenic peptide substrate.

- Initiate the reaction by adding the purified 20S proteasome to each well. The final volume should be consistent (e.g., 100 µL).

- Immediately place the plate in a microplate reader pre-warmed to 37°C.

- Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).

- Calculate the initial rate of reaction (v) from the linear portion of the fluorescence curve.

- Determine the percent inhibition for each inhibitor concentration relative to the control (v₀).

- Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Experimental Workflow Visualization

Caption: Workflow for determining proteasome inhibitory activity.

Conclusion

This compound is a potent, noncovalent inhibitor of the 20S proteasome, targeting all three of its major proteolytic activities, including the caspase-like (β1) site. Its unique mechanism of action and high selectivity distinguish it from other classes of proteasome inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential and biological function of the proteasome, providing a solid foundation for the design of novel, highly specific proteasome inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Inhibition of distant caspase homologues by natural caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TMC-95-based inhibitor design provides evidence for the catalytic versatility of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding mode of this compound analogues to eukaryotic 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Tmc-95A Diastereomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tmc-95A is a potent, naturally occurring proteasome inhibitor isolated from the fermentation broth of Apiospora montagnei.[1][2] As a cyclic peptide, its complex structure includes several stereocenters, giving rise to a family of diastereomers: this compound, Tmc-95B, Tmc-95C, and Tmc-95D.[1][2] These molecules have garnered significant interest in the field of drug discovery due to their selective and powerful inhibition of the 20S proteasome, a key player in cellular protein degradation. This technical guide provides an in-depth overview of the biological activity of this compound diastereomers, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Activity: Potent and Selective Proteasome Inhibition

The primary biological activity of this compound and its diastereomers is the inhibition of the 20S proteasome, the catalytic core of the ubiquitin-proteasome system. This system is crucial for the degradation of most intracellular proteins, thereby regulating a myriad of cellular processes including cell cycle progression, signal transduction, and apoptosis. The 20S proteasome possesses three distinct catalytic activities: chymotrypsin-like (ChT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L).

This compound exhibits a noncovalent and reversible mode of inhibition, a characteristic that distinguishes it from many other proteasome inhibitors.[3] The inhibitory potency of the Tmc-95 diastereomers varies significantly, highlighting the stereochemical sensitivity of the interaction with the proteasome.

Quantitative Inhibitory Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound, B, C, and D against the three catalytic activities of the 20S proteasome.

| Diastereomer | Chymotrypsin-like (ChT-L) IC50 (nM) | Trypsin-like (T-L) IC50 (nM) | Peptidylglutamyl-peptide Hydrolyzing (PGPH) IC50 (nM) |

| This compound | 5.4 | 200 | 60 |

| Tmc-95B | ~5.4 | ~200 | ~60 |

| Tmc-95C | 20 to 150 times weaker than A/B | 20 to 150 times weaker than A/B | 20 to 150 times weaker than A/B |

| Tmc-95D | 20 to 150 times weaker than A/B | 20 to 150 times weaker than A/B | 20 to 150 times weaker than A/B |

Data sourced from Koguchi, Y. et al. (2000).[1][2]

As the data indicates, this compound and Tmc-95B are equipotent, demonstrating strong inhibition, particularly against the chymotrypsin-like activity.[1][2] In contrast, Tmc-95C and Tmc-95D are significantly less active.[1][2] This underscores the critical role of the stereochemistry at specific positions for potent proteasome inhibition. Further structure-activity relationship (SAR) studies have suggested that the asymmetric center at C-36, which differentiates this compound and B, has minimal impact on activity, whereas the stereochemistry at C-7 is crucial.[4] this compound also demonstrates high selectivity for the proteasome, showing no inhibition of other proteases like m-calpain, cathepsin L, and trypsin at concentrations up to 30 µM.[1][2]

Experimental Protocols

The evaluation of this compound diastereomers and their analogs typically involves in vitro proteasome inhibition assays. Below is a generalized methodology for such an experiment.

In Vitro 20S Proteasome Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound diastereomers against the chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide hydrolyzing activities of the purified 20S proteasome.

Materials:

-

Purified 20S proteasome (from bovine erythrocytes or other sources)

-

This compound, Tmc-95B, Tmc-95C, Tmc-95D dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Fluorogenic peptide substrates:

-

ChT-L: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)

-

T-L: Boc-LRR-AMC (tert-Butoxycarbonyl-Leu-Arg-Arg-AMC)

-

PGPH: Z-LLE-AMC (Carbobenzoxy-Leu-Leu-Glu-AMC)

-

-

96-well microplates (black, for fluorescence readings)

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the 20S proteasome in assay buffer.

-

Prepare serial dilutions of the Tmc-95 diastereomers in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

Prepare stock solutions of the fluorogenic peptide substrates in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

A fixed amount of 20S proteasome solution.

-

Varying concentrations of the Tmc-95 diastereomer solutions (or vehicle control).

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate to each well.

-

Immediately place the microplate in a fluorometric plate reader.

-

Measure the increase in fluorescence intensity over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The rate of increase in fluorescence corresponds to the rate of substrate cleavage and is proportional to the proteasome activity.

-

-

Data Analysis:

-

Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

-

Normalize the data by expressing the activity at each inhibitor concentration as a percentage of the activity in the vehicle control wells (100% activity).

-

Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

-

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is the inhibition of the ubiquitin-proteasome pathway. This pathway is a major route for regulated protein degradation in eukaryotic cells.

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.

By inhibiting the proteasome, this compound leads to the accumulation of polyubiquitinated proteins. This disruption of protein homeostasis can trigger a variety of downstream cellular responses, including cell cycle arrest and apoptosis, which forms the basis of its potential as an anti-cancer agent.

Experimental Workflow for Proteasome Inhibition Assay

The following diagram illustrates the typical workflow for an in vitro proteasome inhibition assay as described in the protocol above.

Caption: A generalized workflow for determining the IC50 of this compound diastereomers.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Core Structure-Activity Relationship of TMC-95A: A Technical Guide for Drug Development Professionals

An in-depth exploration of the key structural features of the potent proteasome inhibitor TMC-95A and its analogs, providing a comprehensive overview of their biological activity and the experimental methodologies used for their evaluation.

Introduction

This compound, a cyclic peptide isolated from the fermentation broth of Apiospora montagnei, is a highly potent, non-covalent inhibitor of the 20S proteasome.[1][2] Its unique mechanism of action and significant inhibitory activity against the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) activities of the proteasome have made it a compelling lead compound in the development of novel anticancer and anti-inflammatory therapies.[1][2][3] This technical guide provides a detailed analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogs, presents key quantitative data in a structured format, and outlines the experimental protocols for assessing their biological activity.

Core Structure and Key Pharmacophoric Elements

The macrocyclic structure of this compound is comprised of L-tyrosine, L-asparagine, a highly oxidized L-tryptophan, a (Z)-1-propenylamide, and a 3-methyl-2-oxopentanoic acid subunit.[3] X-ray crystallography studies have revealed that this compound binds to the active sites of the proteasome through a network of specific hydrogen bonds, effectively blocking substrate access to the catalytic threonine residues.[4][5]

The following diagram illustrates the core structure of this compound and highlights the key regions that have been the focus of structure-activity relationship studies.

Structure-Activity Relationship Studies

Systematic modification of the this compound structure has yielded crucial insights into the determinants of its potent proteasome inhibitory activity. These studies have primarily focused on three key areas: the ketoamide side chain, the enamide side chain, and the complex biaryl system.

The Ketoamide Side Chain

The stereochemistry at the C-36 position of the 3-methyl-2-oxopentanoic acid residue distinguishes this compound from its diastereomer, TMC-95B.[6] Notably, both natural products exhibit nearly identical biological activities, suggesting that the configuration of this methyl group has little impact on proteasome inhibition.[4][6] This finding has significant implications for synthetic accessibility, as eliminating this stereocenter simplifies the synthetic process by avoiding the challenging separation of diastereomers.[6] Analogs lacking the asymmetric center in the ketoamide side chain have been shown to retain potent proteasome inhibitory activity.[6]

The Enamide Side Chain

The cis-enamide functionality at the C-8 position has been a key target for modification. Intriguingly, replacing the enamide group with a simpler allylamide did not significantly diminish the inhibitory potency against all proteasome activities.[6] This suggests that while the side chain itself is important for binding, the specific electronic properties of the enamide are not strictly required. However, complete removal of the substituted amide group at this position results in a significant loss of activity.[6]

The Biaryl System

The highly oxidized tryptophan-derived biaryl system is a synthetically challenging moiety. Research has explored the replacement of this complex structure with simpler aromatic systems. For instance, substituting the biaryl group with a biphenyl (B1667301) ether has been shown to retain significant proteasome inhibition.[7] This indicates that the overall conformation and hydrophobic interactions provided by this region are more critical than the specific biaryl linkage itself.

Quantitative SAR Data

The following tables summarize the quantitative data from various studies on this compound and its analogs, providing a clear comparison of their inhibitory activities against the different catalytic subunits of the 20S proteasome.

Table 1: Proteasome Inhibitory Activity of Natural TMC-95 Diastereomers

| Compound | Chymotrypsin-like (IC50, nM) | Trypsin-like (IC50, nM) | PGPH (IC50, nM) |

| This compound | 5.4[1][2][4] | 200[1][2][4] | 60[1][2][4] |

| TMC-95B | 8.7[4] | 490[4] | 60[4] |

| TMC-95C | 360[4] | 14,000[4] | 8,700[4] |

| TMC-95D | 270[4] | 9,300[4] | 3,300[4] |

Table 2: Proteasome Inhibitory Activity of Synthetic this compound Analogs

| Analog | Modification | Chymotrypsin-like (Kiapp, nM) | Trypsin-like (Kiapp, nM) | PGPH (Kiapp, nM) |

| 12 | Allylamide derivative of this compound/B | Potent | Potent | Potent |

| 13 | Allylamide derivative of this compound/B | Potent | Potent | Potent |

| 14 | Non-stereogenic ketoamide side chain | Potent | Potent | Potent |

| 16 | Non-stereogenic ketoamide side chain | Potent | Potent | Potent |

| 15 | Allylamide and non-stereogenic ketoamide | Potent | Potent | Potent |

| 17 | Allylamide and non-stereogenic ketoamide | Potent | Potent | Potent |

| 19 | Lacks substituted amide at C-8 | Much less active | Much less active | Much less active |

| 21 | Lacks substituted amide at C-8 | Much less active | Much less active | Much less active |

Note: "Potent" indicates inhibitory activity comparable to the natural products as described in the source.[6] Kiapp values were determined for all compounds, but specific numerical data for each analog was not provided in a consolidated table in the source material.

Experimental Protocols

The evaluation of the proteasome inhibitory activity of this compound and its analogs is typically performed using a fluorogenic peptide substrate assay. The following provides a detailed methodology for this key experiment.

Proteasome Inhibition Assay

This assay measures the rate of hydrolysis of a fluorogenic peptide substrate by the 20S proteasome in the presence and absence of an inhibitor.

Materials:

-

Purified 20S proteasome (e.g., from bovine erythrocytes)

-

Fluorogenic peptide substrates:

-

Chymotrypsin-like (CT-L) activity: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)

-

Trypsin-like (T-L) activity: Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC)

-

PGPH activity: Z-Leu-Leu-Glu-AMC (Z-LLE-AMC)

-

-

Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.5) containing 0.5 mM EDTA

-

Inhibitor compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the appropriate fluorogenic peptide substrate at a final concentration of 5 µM.[6]

-

Add varying concentrations of the inhibitor compound to the reaction mixture.

-

Initiate the reaction by adding the purified 20S proteasome to the mixture.

-

Monitor the increase in fluorescence over time at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. Data is typically collected at regular intervals (e.g., every 10 seconds) for a set period (e.g., 45 minutes).[6]

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

For slow-binding inhibitors, the apparent rate constant for inhibition (kobs) is determined at each inhibitor concentration ([I]). The association rate constant (kassociation = kobs/[I]) is then calculated by a nonlinear least-squares fit of the data.[6]

-

Inhibition constants (Kiapp) can also be determined to compare the relative potency of the compounds.[6]

Mechanism of Action: Non-Covalent Inhibition

Unlike many other proteasome inhibitors that form a covalent bond with the active site threonine, this compound is a non-covalent, reversible inhibitor.[3][8] This mode of action is a key feature of this class of compounds and may offer advantages in terms of selectivity and reduced off-target effects.[4] The inhibitor occupies the active site and forms a stable complex through a series of hydrogen bonds, physically blocking the entry of substrates.[4][5]

Conclusion

The structure-activity relationship studies of this compound have provided a clear roadmap for the design of simplified and synthetically accessible analogs that retain potent proteasome inhibitory activity. Key findings include the dispensability of the stereocenter in the ketoamide side chain and the possibility of replacing the complex enamide and biaryl functionalities with simpler moieties. These insights, coupled with robust and well-defined experimental protocols for activity assessment, pave the way for the development of a new generation of non-covalent proteasome inhibitors with therapeutic potential. The data and methodologies presented in this guide offer a valuable resource for researchers and drug development professionals working in this exciting field.

References

- 1. longdom.org [longdom.org]

- 2. This compound, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A concise, total synthesis of the this compound/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Simplified Synthetic this compound/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound analogues with endocyclic biphenyl ether group as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

The Therapeutic Potential of TMC-95A in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMC-95A, a cyclic peptide isolated from the fermentation broth of Apiospora montagnei, has emerged as a potent and selective non-covalent inhibitor of the 20S proteasome. By targeting the proteolytic core of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis, this compound exhibits significant therapeutic potential in oncology. This technical guide provides an in-depth overview of the core scientific principles underlying the anticancer activity of this compound, including its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic agent.

Introduction

The ubiquitin-proteasome system (UPS) is a pivotal regulator of intracellular protein turnover, controlling the levels of numerous proteins involved in critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.[1] The 26S proteasome, the central protease of this pathway, is a multi-catalytic complex responsible for the degradation of ubiquitinated proteins.[2] Its proteolytic activity is carried out by the 20S core particle, which possesses three distinct types of catalytic sites: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L) activities.[3][4]

In many cancers, the UPS is dysregulated, contributing to tumor growth and survival by promoting the degradation of tumor suppressor proteins and inhibiting the breakdown of pro-survival factors.[5] Consequently, the proteasome has become a validated and compelling target for anticancer drug development. This compound is a natural product that has garnered significant interest due to its potent and selective inhibition of the proteasome through a non-covalent binding mechanism, distinguishing it from many other proteasome inhibitors.[4][6]

Mechanism of Action: Non-Covalent Proteasome Inhibition

This compound functions as a highly potent inhibitor of all three proteolytic activities of the 20S proteasome. Unlike covalent inhibitors that form a stable bond with the active site threonine residues, this compound binds non-covalently to the active sites, offering a potentially different pharmacological profile.[4][6] X-ray crystallography studies have revealed that this compound establishes a network of hydrogen bonds within the active site clefts, effectively blocking substrate access.

Quantitative Inhibition Profile

The inhibitory potency of this compound against the different proteolytic activities of the 20S proteasome has been quantified, demonstrating a preference for the chymotrypsin-like activity.

| Proteasome Activity | This compound IC₅₀ (nM) |

| Chymotrypsin-like (CT-L) | 5.4[7] |

| Peptidylglutamyl-peptide hydrolyzing (PGPH) / Caspase-like (C-L) | 60[7] |

| Trypsin-like (T-L) | 200[7] |

Preclinical Anticancer Activity

The potent inhibition of the proteasome by this compound translates into significant cytotoxic activity against various cancer cell lines. The accumulation of misfolded and regulatory proteins due to proteasome inhibition leads to cellular stress, cell cycle arrest, and ultimately, apoptosis.

In Vitro Cytotoxicity

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines.

| Cell Line | Cancer Type | This compound IC₅₀ (µM) |

| HCT-116 | Colon Carcinoma | 4.4[2] |

| HL-60 | Promyelocytic Leukemia | 9.8[2] |

Further comprehensive screening data against a broader panel of cancer cell lines, such as the NCI-60 panel, would be beneficial to fully characterize the spectrum of its anticancer activity.

In Vivo Efficacy in Xenograft Models